3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
Overview
Description
CH 150 is a bio-active chemical.
Scientific Research Applications
Synthesis Methods
- A study by Nia et al. (2013) details a rapid one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which could be relevant for the synthesis of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This method uses Brønsted-acidic ionic liquid as a catalyst and offers advantages like solvent-free conditions, short reaction times, and easy work-up (Nia et al., 2013).
Antibacterial Activity
- Research by Narayana et al. (2009) on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one, shows these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Narayana et al., 2009).
Antiproliferative Activity
- A study by Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines. This indicates potential applications of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one in cancer research (Mallesha et al., 2012).
Crystal Structure Analysis
- Anthal et al. (2014) conducted crystal structure analysis of a compound closely related to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This type of study is crucial for understanding the molecular configuration and potential applications of such compounds (Anthal et al., 2014).
Insecticidal and Antibacterial Potential
- Research by Deohate et al. (2020) on pyrimidine linked pyrazole heterocyclics, which are structurally related to pyrido[1,2-a]pyrimidin-4-one, demonstrated insecticidal and antibacterial potential. This suggests similar compounds could have applications in pest control and antibacterial treatments (Deohate et al., 2020).
properties
CAS RN |
70381-44-1 |
---|---|
Product Name |
3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one |
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
InChI Key |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Canonical SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70381-39-4 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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